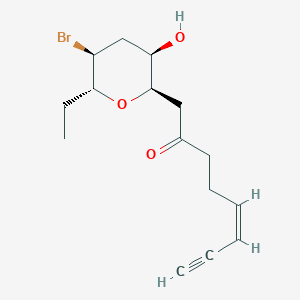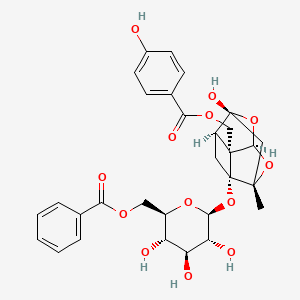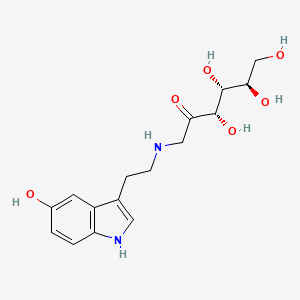
V2R5XJJMKY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
V2R5XJJMKY is an organic compound characterized by the presence of two hydroxyphenyl groups, a phenyl group, and an iodine atom attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of V2R5XJJMKY typically involves the reaction of 4-hydroxybenzaldehyde with phenylacetylene in the presence of a suitable catalyst, followed by iodination. The reaction conditions often include:
Catalyst: Palladium-based catalysts are commonly used.
Solvent: Solvents such as tetrahydrofuran or dimethylformamide are preferred.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Iodination: Iodine or iodine monochloride is used for the iodination step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
V2R5XJJMKY undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with phenyl and hydroxyphenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
V2R5XJJMKY has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of V2R5XJJMKY involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(4-hydroxyphenyl)cyclohexane
- 1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane
- 1,1-Bis(4-hydroxyphenyl)ethylene
Uniqueness
V2R5XJJMKY is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This sets it apart from other similar compounds that lack the iodine atom and, consequently, the same level of reactivity and interaction potential.
Eigenschaften
CAS-Nummer |
116337-11-2 |
|---|---|
Molekularformel |
C20H15IO2 |
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-2-iodo-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H15IO2/c21-20(16-4-2-1-3-5-16)19(14-6-10-17(22)11-7-14)15-8-12-18(23)13-9-15/h1-13,22-23H |
InChI-Schlüssel |
UZROBUMQMJPIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Synonyme |
1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene 1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, 123I isomer 1,1-IBHPE 2-iodo-1,1-bis(4-hydroxyphenyl)phenylethene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[(2-Amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[1-[6-[3-[2-[[2-[[2-[[1-[1-[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B1256217.png)



